molecular formula C8H5ClN2S B1425798 2-Chloro-6-(thiophen-2-yl)pyrazine CAS No. 1484099-08-2

2-Chloro-6-(thiophen-2-yl)pyrazine

Cat. No.: B1425798
CAS No.: 1484099-08-2
M. Wt: 196.66 g/mol
InChI Key: ZRJPQLRFJSALKJ-UHFFFAOYSA-N
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Description

2-Chloro-6-(thiophen-2-yl)pyrazine is a heterocyclic compound with the molecular formula C8H5ClN2S and a molecular weight of 196.66 g/mol This compound features a pyrazine ring substituted with a chlorine atom at the 2-position and a thiophene ring at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(thiophen-2-yl)pyrazine typically involves the reaction of 2-chloropyrazine with thiophene-2-boronic acid under Suzuki-Miyaura coupling conditions[2][2]. This reaction is catalyzed by palladium and requires a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using high-efficiency catalysts, continuous flow reactors, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(thiophen-2-yl)pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.

    Coupling Reactions: The compound can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of bases and solvents like DMF or DMSO.

    Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are frequently employed.

Major Products

    Substitution Reactions: Products include various substituted pyrazines, depending on the nucleophile used.

    Oxidation and Reduction: Products include sulfoxides, sulfones, and dihydrothiophenes.

    Coupling Reactions: Products are typically more complex heterocyclic compounds.

Scientific Research Applications

2-Chloro-6-(thiophen-2-yl)pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(thiophen-2-yl)pyrazine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyrazine: Lacks the thiophene ring, making it less versatile in certain applications.

    6-(Thiophen-2-yl)pyrazine: Lacks the chlorine atom, affecting its reactivity in substitution reactions.

    2-Bromo-6-(thiophen-2-yl)pyrazine: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and applications.

Uniqueness

2-Chloro-6-(thiophen-2-yl)pyrazine is unique due to the presence of both a chlorine atom and a thiophene ring, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2-chloro-6-thiophen-2-ylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2S/c9-8-5-10-4-6(11-8)7-2-1-3-12-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJPQLRFJSALKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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